3-Formyl-4-(methoxycarbonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

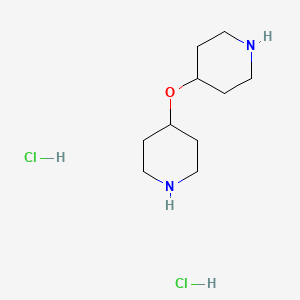

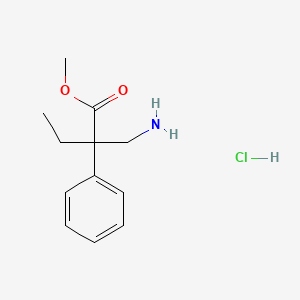

3-Formyl-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H8O5 . It is a derivative of benzoic acid, which is an important intermediate in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid can be achieved through the esterification of dicarboxylic acids . This process involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst to produce an ester. The esterification process is commonly used in the production of a wide range of chemicals and is a fundamental reaction in organic chemistry .Molecular Structure Analysis

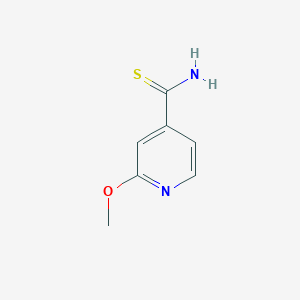

The molecular structure of 3-Formyl-4-(methoxycarbonyl)benzoic acid consists of a benzene ring substituted with a formyl group (CHO), a methoxycarbonyl group (COOCH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .科学的研究の応用

Luminescence Enhancement in Lanthanide Complexes

Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy substituents, demonstrated the influence of electron-donating (-OMe) groups on photophysical properties. These compounds showed enhanced photoluminescence, which is critical for developing new luminescent materials with potential applications in sensing, imaging, and light-emitting devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalytic Applications in Organic Synthesis

Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the selective formation of unsaturated esters. This process is significant for the efficient synthesis of various esters, demonstrating the utility of methoxycarbonyl-containing compounds in facilitating catalytic reactions that are fundamental in organic synthesis and industrial chemistry (A. A. N. Magro, Lynzi M. Robb, P. Pogorzelec, A. Slawin, G. Eastham, D. Cole-Hamilton, 2010).

Synthesis of Isoindolinone Derivatives

Shen et al. (2013) reported an eco-friendly synthesis of isoindolinone derivatives via a three-component reaction involving 2-formyl benzoic acid. This method underscores the role of 3-Formyl-4-(methoxycarbonyl)benzoic acid derivatives in the synthesis of biologically active compounds, contributing to green chemistry by utilizing water as a solvent and yielding products relevant for pharmaceutical research (S. Shen, Xingwen Sun, G. Lin, 2013).

Water Purification Using Photocatalysis

Matthews (1990) explored the use of TiO2 suspensions under near-U.V. light for purifying water containing organic pollutants, including benzoic acid derivatives. This study demonstrates the potential of photocatalytic degradation in environmental cleanup, with 3-Formyl-4-(methoxycarbonyl)benzoic acid derivatives serving as model compounds for understanding the mechanisms of pollutant degradation (R. W. Matthews, 1990).

作用機序

Target of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be in facilitating chemical reactions.

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may play a role in various biochemical pathways depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(methoxycarbonyl)benzoic acid are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

特性

IUPAC Name |

3-formyl-4-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHFSGQSNTXWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-(methoxycarbonyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)

![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)

![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)